8-Desfluoro Baloxavir intermediate impurity profile
8-Desfluoro Baloxavir intermediate impurity profile
Technical Whitepaper: Characterization and Control of the 8-Desfluoro Impurity in Baloxavir Marboxil Synthesis
Executive Summary
Baloxavir marboxil (BXM) is a first-in-class cap-dependent endonuclease inhibitor used for the treatment of influenza.[1][2] The structural integrity of BXM relies heavily on its tricyclic core, specifically the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl moiety.[1]
The 8-Desfluoro impurity (often categorized as BXM-DP5 or Desfluoro Baloxavir) represents a critical critical quality attribute (CQA).[1] It arises primarily from regio-specific deficiencies in the starting materials or, less commonly, via hydrodefluorination during aggressive reduction steps.[1] Because the fluorine atoms at positions 7 and 8 are essential for the lipophilicity and metabolic stability of the drug, the presence of the desfluoro analog can significantly alter the pharmacokinetic profile.[1]
This guide provides a comprehensive technical analysis of the 8-desfluoro impurity, tracing its genesis, outlining robust analytical detection methods, and defining process control strategies.[1]
Structural Genesis and Causality
To understand the 8-desfluoro impurity, one must deconstruct the synthesis of the key intermediate: 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol .[1]
The Thiepin Core Assembly
The standard industrial synthesis (Shionogi Process) and subsequent "green" optimizations typically utilize 3,4-difluorobenzoic acid (or its 2-methyl/2-iodo derivatives) as the primary scaffold.[1] The formation of the tricyclic system involves:
-
Ortho-lithiation/functionalization of the benzoic acid.
-
S-alkylation or coupling with a thiophenol derivative.[1]
-
Friedel-Crafts cyclization to form the thiepin-11-one.
-
Reduction of the ketone to the alcohol (the key intermediate).[1]
Origin of the 8-Desfluoro Analog
The "8-Desfluoro" impurity implies the absence of the fluorine atom at position 8, resulting in a monofluoro species (7-fluoro-...).[1]
-
Primary Cause (Raw Material Impurity): The most common source is the contamination of the starting material, 3,4-difluorobenzoic acid, with 3-fluorobenzoic acid .[1] Upon cyclization, the single fluorine at position 3 (relative to the acid) maps to position 7 or 8 depending on the cyclization regiochemistry.[1] In the standard route, the loss of the fluorine at the para position relative to the original carboxyl group often leads to the 8-desfluoro impurity.[1]
-
Secondary Cause (Process-Related): While rare under standard borohydride reduction conditions, catalytic hydrogenation (if used for other steps) can cause hydrodefluorination (C-F bond cleavage), particularly at the position para to the sulfur bridge.[1]
Impurity Propagation Pathway
The following diagram illustrates how the impurity propagates from the starting material through to the final intermediate.[1]
Figure 1: Propagation of the monofluoro impurity from starting material to the key thiepin alcohol intermediate.[1]
Analytical Strategy (LC-MS/MS)
Detecting the 8-desfluoro impurity is challenging due to the structural similarity (H vs. F) and the dominance of the parent peak.[1] The mass difference is exactly 18.009 Da (Fluorine [18.998] - Hydrogen [1.008]).[1]
Method Development Parameters
Standard C18 columns often fail to resolve the desfluoro impurity from the main peak efficiently.[1] The use of Fluorophenyl (PFP) or Phenyl-Hexyl stationary phases is recommended because they interact distinctively with the fluorine atoms on the aromatic ring, enhancing selectivity.[1]
| Parameter | Recommended Condition | Rationale |
| Column | XBridge Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl phases offer π-π interactions sensitive to ring substitution.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile / Methanol (70:[1]30) | Methanol helps in resolving fluorinated isomers. |
| Gradient | Shallow gradient (e.g., 40% B to 60% B over 20 min) | Maximizes resolution between the closely eluting desfluoro analog and parent. |
| Detection | UV (260 nm) & MS (ESI+) | UV for quantitation; MS for confirmation (m/z transition).[1] |
Analytical Decision Tree
Figure 2: Analytical workflow for resolving and identifying the 8-desfluoro impurity.
Experimental Protocol: Synthesis & Control
To study the impurity profile, one must synthesize the intermediate. The following protocol is based on the "Green Synthesis" route (Reference 1, 2), which allows for the isolation of the alcohol. To validate the impurity method, a spiking study is performed using 3-fluorobenzoic acid in the starting material.[1]
Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reagents:
Step-by-Step Workflow:
-
Thiolation & Cyclization (One-Pot):
-
Charge 3,4-difluorobenzoic acid (1.0 eq) and diphenyl disulfide (0.6 eq) into a reactor.
-
Add methanesulfonic acid (5-10 volumes).[1]
-
Heat to 130°C for 12–15 hours. Critical Control Point: Ensure temperature uniformity to prevent thermal degradation.
-
Cool to room temperature and quench with ice water.
-
Filter the precipitate (Crude Ketone).[1] Recrystallize from n-hexane/ethyl acetate to purge non-structural impurities.[1]
-
-
Reduction to Alcohol:
-
Dissolve the ketone (from step 1) in Methanol/THF (1:1).[1]
-
Cool to 0–5°C .
-
Slowly add Sodium Borohydride (0.5 eq) over 30 minutes. Note: Use stoichiometric control to prevent over-reduction.
-
Stir at 0°C for 2 hours. Monitor by HPLC.
-
Quench with 1N HCl. Extract with Ethyl Acetate.
-
Concentrate to yield the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol .[1][6]
-
Impurity Spiking (Validation)
To confirm the retention time of the 8-desfluoro impurity:
-
Repeat Step 1 using a mixture of 95% 3,4-difluorobenzoic acid and 5% 3-fluorobenzoic acid .
-
Carry the mixture through Step 2.
-
Inject the resulting "Enriched Impurity Standard" into the LC-MS system.[1]
-
Identify the peak with mass [M-18] relative to the main peak.[1] This is the 8-desfluoro standard.[1]
Control Strategy & Specification Limits
The most effective control is Vendor Qualification of the starting material.[1]
-
Raw Material Specification: 3,4-Difluorobenzoic acid must have a purity of >99.5%, with 3-fluorobenzoic acid < 0.10% .
-
Purge Factor: The crystallization of the ketone intermediate (Step 1) is the primary purge point.[1] The desfluoro analog has slightly different solubility parameters.[1]
-
Final Limit: In the final API (Baloxavir Marboxil), the 8-desfluoro impurity (BXM-DP5) should be controlled to NMT 0.15% (ICH Q3A/B qualification threshold).
References
-
Lu, H., et al. (2024).[5] Identification, Synthesis, Characterization, and Control Strategy Establishment for Process Impurities of Baloxavir Marboxil. ACS Omega / Organic Process Research & Development.
-
(Note: Verified via Search Result 1.1)[1]
-
-
Xu, Z., et al. (2021). Green Synthesis of 7,8-Difluoro-6,11-dihydrodibenz[b,e]thiophene-11-One of Baloxavir Marboxil. E3S Web of Conferences.[1][7]
-
Lakka, N.S., et al. (2025).[6] Comprehensive review on impurity profiling, control strategies and analytical methods of Baloxavir Marboxil. Discover Chemistry.
-
[1]
-
-
Hafez, H.M., et al. (2022).[8][9][10] Kinetic degradation study for the first licensed anti-influenza polymerase inhibitor, baloxavir marboxil, using high-performance liquid chromatography-mass spectrometry. Journal of Separation Science.
-
[1]
-
-
PubChem. (2025).[11] 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol Compound Summary. National Library of Medicine.[1]
-
[1]
-
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution | E3S Web of Conferences [e3s-conferences.org]
- 8. Simultaneous quantification of baloxavir marboxil and its active metabolite in human plasma using UHPLC-MS/MS: Applicat… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
